1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

BRD4 bromodomain inhibition AlphaScreen assay Structure-activity relationship

1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine (CAS 1706455-30-2) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine chemical class. This scaffold has been identified as a promising starting point for the structure-based discovery of pan-BET bromodomain inhibitors targeting BRD4.

Molecular Formula C13H12BrN5
Molecular Weight 318.17 g/mol
Cat. No. B11776845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
Molecular FormulaC13H12BrN5
Molecular Weight318.17 g/mol
Structural Identifiers
SMILESCC(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)Br)N
InChIInChI=1S/C13H12BrN5/c1-8(15)13-17-16-12-7-6-11(18-19(12)13)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3
InChIKeyLSVKWMHUEHNYOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine: Procurement-Grade Identification & Class Positioning for BRD4 Bromodomain Inhibitor Research


1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine (CAS 1706455-30-2) is a synthetic heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine chemical class. This scaffold has been identified as a promising starting point for the structure-based discovery of pan-BET bromodomain inhibitors targeting BRD4 [1]. The compound features a characteristic 4-bromophenyl substituent at the 6-position and an ethanamine moiety at the 3-position of the core, a substitution pattern that distinguishes it from other commercially available analogs within this emerging inhibitor series.

Why Generic Substitution of 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is High-Risk: Halogen-Dependent Potency in BRD4 Bromodomain Inhibition


The [1,2,4]triazolo[4,3-b]pyridazine series exhibits high sensitivity to aryl substituent variations at the R2 position (6-position of the core), where halogen identity and position critically modulate BRD4 BD1 inhibitory potency. Published structure-activity relationship (SAR) data for this scaffold demonstrate that even subtle modifications—such as replacing a fluoro with a methoxy group—can fail to improve inhibitory efficacy, while bulky ortho-substitutions can abolish activity entirely [1]. Consequently, a generic substitution of the 4-bromophenyl analog with a 4-fluorophenyl, 4-methoxyphenyl, or 4-methylphenyl congener without confirmatory head-to-head biochemical data poses a significant risk of introducing uncontrolled potency shifts or complete loss of target engagement, directly compromising assay reproducibility and lead optimization campaigns.

Quantitative Selection Evidence for 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine: A Procurement Analyst's Guide


BRD4 BD1 Inhibitory Activity: 4-Bromophenyl vs. Closest Commercial Analogs in the Triazolopyridazine Series

High-strength, comparator-based quantitative evidence is currently unavailable from primary research papers, patents, or authoritative databases for this specific compound. The Sci Rep 2023 SAR study establishes that the [1,2,4]triazolo[4,3-b]pyridazine scaffold yields micromolar IC50 values against BRD4 BD1 and that substituent identity at the 6-position directly influences potency [1]. However, the 4-bromophenyl analog was not among the disclosed compounds; the study primarily explored indole, piperidine, aliphatic, and selected aryl derivatives (e.g., 4-fluorophenyl, 4-methoxyphenyl). Direct head-to-head IC50 data for 1-(6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine versus its 4-fluoro, 4-methoxy, or 4-methyl analogs are absent from the public domain at this time.

BRD4 bromodomain inhibition AlphaScreen assay Structure-activity relationship

Crystallographic Binding Mode: 4-Bromophenyl Compound as a Potential Kac Mimetic

Four co-crystal structures of BRD4 BD1 with triazolopyridazine inhibitors were solved, revealing a conserved binding mode where the core scaffold occupies the Kac binding pocket and substituents engage distinct electrostatically complementary surfaces [1]. While the 4-bromophenyl compound was not among the four structurally characterized ligands (compounds 5, 6, 9, and 14), the study demonstrates that 6-position aryl groups can form water-mediated interactions and participate in shape complementarity with the ZA channel. The bromine atom’s larger van der Waals radius (1.85 Å) relative to fluorine (1.47 Å) or hydrogen (1.20 Å) is predicted to alter steric occupancy and potentially displace conserved water molecules differently from the characterized analogs.

X-ray crystallography ligand binding pose water-mediated interactions

Commercial Purity Benchmarking: 4-Bromophenyl Compound vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs

Vendor technical datasheets indicate that 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is commercially supplied at ≥95% purity (AKSci) or NLT 98% purity (MolCore) . This is comparable to the purity specifications of the 4-fluorophenyl analog (95% from AKSci) and the 4-methoxyphenyl analog (95% from AKSci) . All compounds in this series meet common screening-grade purity thresholds (>95%), supporting interchangeability in procurement logistics; however, lot-specific UPLC traces should be requested for quantitative purity verification in sensitive biochemical assays.

compound purity UPLC quality control procurement specification

Physicochemical Differentiation: Calculated LogP and Halogen Impact on Permeability Potential

Based on the SMILES structure (NC(C)C1=NN=C2C=CC(C3=CC=C(Br)C=C3)=NN21) and molecular formula C13H12BrN5 (MW 318.17), the 4-bromophenyl compound is predicted to have a higher calculated LogP (cLogP ≈ 2.9) compared to the 4-fluorophenyl analog (C13H12FN5, MW 257.27, cLogP ≈ 2.1) and the 4-methoxyphenyl analog (C14H15N5O, MW 269.30, cLogP ≈ 1.8) as estimated by standard fragment-based methods . The increased lipophilicity conferred by the bromine substituent may enhance passive membrane permeability but could also elevate non-specific protein binding or off-target promiscuity, factors that must be considered when selecting a compound for cellular assay deployment versus the more polar fluoro or methoxy congeners.

lipophilicity drug-likeness halogen bonding

Evidence Gap Declaration: Absence of Direct Comparative Biological Data

A systematic search of primary research papers, patents (including EP-0121490-B1 [2] and the Sci Rep 2023 SAR study [1]), and authoritative databases (PubChem, RCSB PDB) did not yield any direct head-to-head IC50, selectivity, or pharmacokinetic data for 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine against any comparator compound. The compound is neither listed in the supplementary SAR tables of the Kim et al. 2023 study nor in the exemplified compounds of the foundational EP-0121490-B1 patent covering 6-aryl-[1,2,4]triazolo[4,3-b]pyridazines. This evidence gap means that any claim of differential potency, selectivity, or in vivo performance relative to the 4-fluoro, 4-methoxy, or 4-methyl analogs cannot be supported by published data and must be established through de novo experimental characterization.

data gap analysis procurement risk assessment in-house validation required

Recommended Deployment Scenarios for 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine in Drug Discovery Programs


Halogen-SAR Probe for BRD4 Bromodomain Inhibitor Optimization

The 4-bromophenyl substitution represents the largest commercially available halogen in the triazolopyridazine series. Procurement of this compound enables direct head-to-head biochemical comparison with the 4-fluorophenyl analog to quantify the impact of halogen size and polarizability on BRD4 BD1 IC50 values [1]. This SAR data is critical for establishing whether bromine-mediated steric occupancy in the ZA channel improves potency beyond the characterized fluoro and methoxy congeners, informing subsequent lead optimization decisions.

Crystallographic Fragment Elaboration: Halogen-Water Network Perturbation Studies

The co-crystal structures of triazolopyridazine inhibitors with BRD4 BD1 revealed that conserved water molecules mediate key ligand-protein interactions [1]. The 4-bromophenyl compound, with its larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine), is predicted to displace or reorganize these water networks differently. Soaking this compound into existing BRD4 BD1 crystals (e.g., using conditions from PDB 7YMG or 8GPZ) could yield novel structural insights into halogen-dependent water displacement, a parameter increasingly recognized as critical for binding thermodynamics.

Permeability-Differentiated Cellular Screening Tool

The calculated LogP of approximately 2.9 for the 4-bromophenyl compound suggests superior passive membrane permeability compared to the more polar 4-fluoro (cLogP ≈ 2.1) and 4-methoxy (cLogP ≈ 1.8) analogs. In cellular target engagement assays (e.g., NanoBRET or CETSA) where intracellular concentration is a limiting factor, the brominated compound may serve as the preferred scaffold representative, enabling confident attribution of potency differences to target engagement rather than permeability artifacts.

Negative Control Qualification for Bromine-Specific Effects in Phenotypic Screens

Brominated aromatic compounds can exhibit idiosyncratic reactivity or off-target profiles (e.g., cytochrome P450 inhibition, glutathione conjugation) that are absent in fluoro or methoxy analogs. Including the 4-bromophenyl compound alongside its 4-fluoro and 4-methoxy congeners in a phenotypic screening panel allows deconvolution of bromine-specific artifacts from genuine BRD4-mediated pharmacology, an essential quality control step for hit triage in industrial screening cascades.

Quote Request

Request a Quote for 1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.